molecular formula C18H12N2O3S B292010 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea

货号 B292010
分子量: 336.4 g/mol
InChI 键: AYQIKVZPZNRPOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea, also known as OTUC002, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

作用机制

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea works by binding to the catalytic domain of USP7 and inhibiting its activity. This leads to the accumulation of ubiquitinated proteins and subsequent activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to selectively target USP7, with minimal off-target effects on other deubiquitinases. In addition to its anticancer properties, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has also been studied for its potential applications in neurodegenerative diseases, as USP7 has been implicated in the regulation of protein aggregates associated with these diseases.

实验室实验的优点和局限性

One advantage of using N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea in lab experiments is its selectivity for USP7, which allows for more specific targeting of the enzyme compared to other deubiquitinase inhibitors. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications in living organisms.

未来方向

Future research directions for N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea include further studies on its in vivo efficacy and toxicity, as well as its potential applications in combination with other cancer therapies. Additionally, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea could be studied for its potential applications in other diseases where USP7 has been implicated, such as neurodegenerative diseases.

合成方法

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea is synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3-bromo-4-chlorocoumarin followed by the reaction with N-phenylisocyanate. The final product is purified through column chromatography to obtain pure N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea.

科学研究应用

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been studied for its potential applications in cancer research, specifically in targeting the deubiquitinase enzyme USP7. USP7 plays a critical role in regulating the stability of various proteins involved in cancer development and progression. Inhibition of USP7 by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.

属性

分子式

C18H12N2O3S

分子量

336.4 g/mol

IUPAC 名称

1-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylurea

InChI

InChI=1S/C18H12N2O3S/c21-17-15-13(12-8-4-5-9-14(12)23-17)10-24-16(15)20-18(22)19-11-6-2-1-3-7-11/h1-10H,(H2,19,20,22)

InChI 键

AYQIKVZPZNRPOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

规范 SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

溶解度

0.4 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。